(R)-1-Oxa-6-azaspiro[3.4]octane
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Overview
Description
®-1-Oxa-6-azaspiro[34]octane is a spirocyclic compound that features a unique structure with a spiro-connected oxirane and azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Oxa-6-azaspiro[3.4]octane can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .
Industrial Production Methods
Industrial production methods for ®-1-Oxa-6-azaspiro[3.4]octane are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
®-1-Oxa-6-azaspiro[3.4]octane undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve standard laboratory techniques such as refluxing, stirring, and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce fully saturated compounds.
Scientific Research Applications
®-1-Oxa-6-azaspiro[3.4]octane has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-Oxa-6-azaspiro[3.4]octane involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: Similar structure but lacks the oxygen atom in the spiro ring.
Spirocyclic Oxindoles: Share the spirocyclic motif but have different ring systems and functional groups.
Uniqueness
®-1-Oxa-6-azaspiro[34]octane is unique due to the presence of both an oxirane and an azetidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(4R)-1-oxa-7-azaspiro[3.4]octane |
InChI |
InChI=1S/C6H11NO/c1-3-7-5-6(1)2-4-8-6/h7H,1-5H2/t6-/m1/s1 |
InChI Key |
HCYLFYASAYLVBO-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CNC[C@]12CCO2 |
Canonical SMILES |
C1CNCC12CCO2 |
Origin of Product |
United States |
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